Glaziovin

Übersicht

Beschreibung

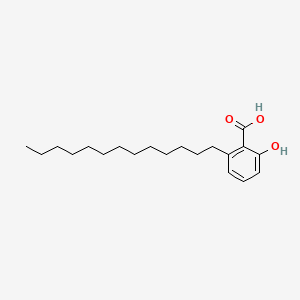

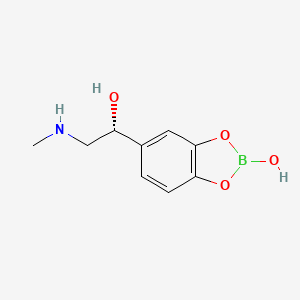

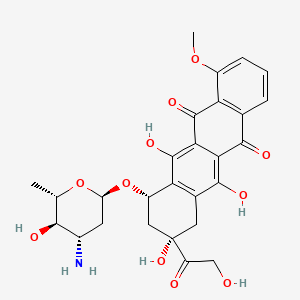

Glaziovin ist ein Pro-Aporphin-Alkaloid, das ursprünglich aus der Pflanze Ocotea glaziovii isoliert wurde, die zur Familie der Lorbeergewächse gehört . Es wurde ausgiebig auf seine neuropharmakologischen Eigenschaften untersucht und Anfang der 1970er Jahre unter dem Markennamen Suavedol® als Beruhigungsmittel registriert . This compound ist bekannt für seine angstlösenden und antiulzerösen Eigenschaften .

Wissenschaftliche Forschungsanwendungen

Glaziovin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, insbesondere in der Neuropharmakologie . Es wurde auf seinen potenziellen Einsatz bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer und Parkinson untersucht . This compound zeigt ein hohes Hemmpotenzial gegen das Hepatitis-B-Oberflächenantigen (HBsAg) mit einem IC50-Wert von 0,008 mM . Es zeigte auch eine bessere Interaktionsenergie mit Acetylcholinesterase, VGF-Nervenwachstumsfaktor, cyclin-abhängiger Kinase und Glykogensynthasekinase im Vergleich zu klinisch eingesetzten Medikamenten .

Wirkmechanismus

Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen . Es hat sich gezeigt, dass es mit Acetylcholinesterase, VGF-Nervenwachstumsfaktor, cyclin-abhängiger Kinase und Glykogensynthasekinase interagiert . Diese Interaktionen tragen zu seinen neuropharmakologischen Wirkungen bei, darunter angstlösende und antiulzeröse Eigenschaften .

Wirkmechanismus

Target of Action

Glaziovine, a proaporphine alkaloid , primarily targets proteins associated with neurodegenerative diseases (NDDs) . Notably, it shows better interaction energy with acetylcholine esterase, VGF nerve growth factor, cyclin-dependent kinase, and glycogen synthase kinase when compared to clinically used drugs . These targets play crucial roles in the onset of NDDs, making Glaziovine a potential therapeutic agent for these conditions .

Mode of Action

The interaction of Glaziovine with its targets results in changes that could potentially alleviate symptoms of NDDs . Molecular docking analysis reveals that Glaziovine has better interaction energy with its targets compared to some clinically used drugs . This suggests that Glaziovine might bind more effectively to these targets, potentially enhancing its therapeutic effects .

Biochemical Pathways

These include the GluN1/GluN2B NMDA receptor, β-secretase, tyrosine phosphorylation regulation kinase, necrosis factor-kappa, adenosine A2A receptor, alpha-synuclein, beta-site amyloid precursor protein cleaving enzyme 1, c-Jun N terminal kinase, and monoamine oxidase B . The interaction with these proteins suggests that Glaziovine may influence multiple biochemical pathways, potentially leading to downstream effects that could mitigate the symptoms of NDDs .

Pharmacokinetics

Preliminary data on the pharmacokinetics of Glaziovine in humans reveal that it shows very high enteral absorption . When administered orally, peak plasma levels were encountered at 2 hours . The cumulative urinary excretion of total radioactivity over a 24-hour period was 38% after oral and 50% after intravenous administration . These ADME properties suggest that Glaziovine has good bioavailability, which is crucial for its therapeutic efficacy .

Result of Action

The molecular and cellular effects of Glaziovine’s action are primarily related to its potential therapeutic effects on NDDs . By interacting with key proteins involved in NDD pathology, Glaziovine may help alleviate the symptoms of these diseases . .

Biochemische Analyse

Biochemical Properties

Glaziovine interacts with several enzymes and proteins. Notably, it has shown better interaction energy with acetylcholine esterase, VGF nerve growth factor, cyclin-dependent kinase, and glycogen synthase kinase when compared to clinically used drugs like memantine and tacrine .

Cellular Effects

Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Glaziovine exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Vorbereitungsmethoden

Die Synthese von Glaziovin umfasst mehrere Schritte, darunter die Verwendung von Ether- oder Estergruppen und Diazo-Gruppen . Eine Methode zur Synthese von (±)-Glaziovin umfasst die folgenden Schritte :

Reduktionsstufe: Umsetzung der Verbindung mit der Formel (19) in die Formel (20) unter Verwendung von Reduktion.

Entfernung der Ether- oder Estergruppe: Bildung der Verbindung mit der Formel (21) durch Entfernung der Ether- oder Estergruppe, die in der 4'-Position vorhanden ist.

Katalytische Hydrierung: Wird in Eisessig in Gegenwart von 10 % Palladium auf Kohlenstoff bei Temperaturen zwischen 15 °C und 40 °C unter Wasserstoffdruck durchgeführt.

Bildung von Diazoniumsalz: Die Aminoverbindung wird in einer sauren Lösung bei 0°-5°C mit einer äquivalenten Menge an einem Alkalimetallnitrit behandelt, um das entsprechende Diazoniumsalz zu bilden.

Analyse Chemischer Reaktionen

Glaziovin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Salpetersäure, Palladium auf Kohlenstoff und Alkalimetallnitrite . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Diazoniumsalze und reduzierte Zwischenprodukte .

Vergleich Mit ähnlichen Verbindungen

Glaziovin ähnelt anderen Pro-Aporphin-Alkaloiden wie Actinidin und Pronuciferin . Es ist einzigartig in seinem hohen Hemmpotenzial gegen HBsAg und seiner besseren Interaktionsenergie mit verschiedenen molekularen Zielstrukturen im Vergleich zu klinisch eingesetzten Medikamenten . Andere ähnliche Verbindungen sind Diazepam, das hinsichtlich seiner angstlösenden Eigenschaften mit this compound verglichen wurde .

Eigenschaften

IUPAC Name |

11-hydroxy-10-methoxy-5-methylspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-19-8-5-11-9-14(22-2)17(21)16-15(11)13(19)10-18(16)6-3-12(20)4-7-18/h3-4,6-7,9,13,21H,5,8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNJUPRNTSWJWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC34C=CC(=O)C=C4)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864739 | |

| Record name | (+/-)-Glaziovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17127-48-9, 6808-72-6 | |

| Record name | Glaziovine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017127489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (.+-.)-Glaziovine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glaziovine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141545 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Glaziovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLAZIOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KE7J8A65P6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Glaziovine's anti-amoebic activity compare to Metronidazole?

A2: Glaziovine demonstrates significant anti-amoebic activity with an IC50 of 33.5 µM, while Metronidazole, a standard treatment for amoebiasis, shows an IC50 of 6.8 µM. [] This suggests that while Glaziovine is effective, Metronidazole exhibits greater potency against E. histolytica. []

Q2: What morphological changes in E. histolytica trophozoites are induced by Glaziovine treatment?

A3: While the specific morphological changes are not detailed in the provided research, significant alterations in trophozoite morphology are observed following treatment with both Glaziovine and an alkaloid extract containing Glaziovine. []

Q3: What is the chemical formula and molecular weight of Glaziovine?

A4: Glaziovine has a molecular formula of C19H21NO4 and a molecular weight of 327.38 g/mol. []

Q4: Has the complete NMR assignment of Glaziovine been reported?

A5: Yes, complete 1H and 13C NMR assignments of Glaziovine were reported for the first time, facilitated by the availability of Glaziovine and its O-methyl derivative, Pronuciferine. []

Q5: What is the partition coefficient of Glaziovine at alkaline pH?

A6: Glaziovine exhibits a very high partition coefficient at alkaline pH in a buffered water solution when partitioned against both benzene and chloroform. [] This suggests a preference for the organic phase, indicating high lipophilicity. []

Q6: What is the role of AcCYP80Q8 in Glaziovine biosynthesis?

A8: AcCYP80Q8, a cytochrome P450 enzyme found in A. contorta, catalyzes the formation of the pentacyclic proaporphine Glaziovine. [] This enzyme facilitates an unusual C-C phenol coupling reaction, directly contributing to the formation of the characteristic aporphine alkaloid skeleton. []

Q7: Have any computational studies been conducted on Glaziovine?

A7: The provided research does not mention specific computational studies conducted on Glaziovine.

Q8: How does methylation of Glaziovine affect its biological activity?

A10: Methylation of Glaziovine yields Pronuciferine. [] While both compounds exhibit anti-HBsAg activity, Pronuciferine demonstrates a significantly lower IC50 of 0.042 µM compared to Glaziovine's IC50 of 0.008 µM. []

Q9: What is known about the stability and formulation of Glaziovine?

A9: The provided research primarily focuses on Glaziovine's isolation, identification, and biological activity. Further research is needed to establish its stability profile under various conditions and explore formulation strategies to enhance its therapeutic potential.

Q10: Is there information available regarding SHE regulations for Glaziovine?

A10: The provided research primarily focuses on Glaziovine's scientific aspects and does not provide information regarding SHE regulations. Regulatory guidelines and safety data sheets should be consulted for comprehensive information.

Q11: What is the bioavailability of Glaziovine following oral administration in dogs?

A13: Glaziovine displays high enteral absorption with a bioavailability ranging from 80% to 98% in dogs. [] This suggests efficient absorption from the gastrointestinal tract following oral administration. []

Q12: How is Glaziovine excreted from the body?

A14: In dogs, Glaziovine is excreted through both bile and urine in relatively similar amounts. [] Following intravenous administration, approximately 49% is excreted in urine within 24 hours, while oral administration results in 39% urinary excretion over the same period. []

Q13: What types of in vitro assays have been used to evaluate the biological activity of Glaziovine?

A15: In vitro studies have utilized a tetrazolium dye reduction assay and flow cytometry to assess Glaziovine's anti-amoebic activity against E. histolytica trophozoites. []

Q14: Is there evidence of resistance development to Glaziovine?

A14: The provided research does not mention any studies investigating resistance mechanisms or the development of cross-resistance to Glaziovine.

Q15: What is the safety profile of Glaziovine?

A15: While Glaziovine demonstrates promising anti-amoebic and anti-HBsAg activity, detailed toxicological studies are essential to fully assess its safety profile and potential for therapeutic use.

Q16: Have any targeted drug delivery strategies been explored for Glaziovine?

A16: The research provided does not delve into targeted drug delivery strategies for Glaziovine.

Q17: Are there any known biomarkers associated with Glaziovine's efficacy or safety?

A17: The provided research does not mention any specific biomarkers associated with Glaziovine's efficacy or safety.

Q18: What analytical techniques are commonly used to quantify Glaziovine?

A21: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a sensitive and selective method for quantifying Glaziovine in plant material and biological samples. []

Q19: What extraction methods are typically employed for isolating Glaziovine from plant sources?

A22: A statistical mixture design employing solvents like acetone, methanol, chloroform, and n-hexane has been investigated to optimize Glaziovine extraction from Unonopsis duckei leaves. [] Synergistic effects between chloroform and methanol enhanced extraction efficiency. []

Q20: Is there information on the environmental impact and degradation of Glaziovine?

A20: The provided research does not provide information regarding the environmental impact or degradation pathways of Glaziovine.

Q21: What is known about the solubility of Glaziovine in different media?

A21: The provided research does not provide specific details about the solubility of Glaziovine in various solvents.

Q22: Have the analytical methods used for quantifying Glaziovine been validated?

A25: Yes, at least one study employed a validated HPLC-MS/MS method for Glaziovine quantification. [] The method demonstrated suitable accuracy, precision, and sensitivity for analyzing Glaziovine content in plant material. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

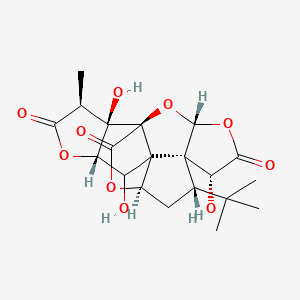

![(10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)oxidanium](/img/structure/B1671495.png)

![8-tert-butyl-6,17-dihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671512.png)

![(1R,3R,6R,7S,8S,9R,10S,11R,12S,13S,16S,17R)-8-tert-butyl-6,9,12,17-tetrahydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1671514.png)